3-Hydroxy-2-nitrobenzaldehyde

Overview

Description

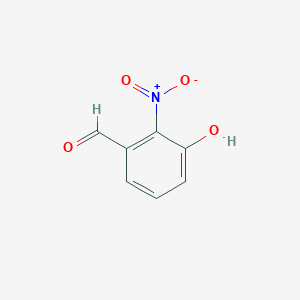

It is a derivative of benzaldehyde, characterized by the presence of a hydroxyl group at the third position and a nitro group at the second position on the benzene ring . This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxy-2-nitrobenzaldehyde can be synthesized through several methods. One common method involves the nitration of salicylaldehyde. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position relative to the hydroxyl group .

Industrial Production Methods: Industrial production of this compound often involves similar nitration processes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound can also be extracted from natural sources, such as the leaves of Actephila merrilliana .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Potassium permanganate in an alkaline medium.

Substitution: Alcohols or acids in the presence of acid catalysts.

Major Products Formed:

Reduction: 3-Hydroxy-2-aminobenzaldehyde.

Oxidation: 3-Hydroxy-2-nitrobenzoic acid.

Substitution: 3-Alkoxy-2-nitrobenzaldehyde or 3-Acyl-2-nitrobenzaldehyde.

Scientific Research Applications

Molecular Formula

- C7H5NO4

- Molecular Weight: 167.12 g/mol

Synthetic Applications

1. Synthesis of Complex Organic Molecules

3-Hydroxy-2-nitrobenzaldehyde serves as a versatile starting material in the synthesis of various organic compounds, including pharmaceuticals and dyes. It is particularly useful in the formation of carbon-carbon bonds through reactions such as aldol condensation and other coupling reactions.

2. Role in Enantioselective Reactions

This compound is utilized in enantioselective thioester aldol reactions, which are crucial for synthesizing chiral molecules. The compound acts as a substrate that can undergo transformations in the presence of catalysts like copper(II) triflate and chiral ligands, enhancing selectivity and yield in synthetic processes.

Biological Applications

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. These compounds have been tested against various bacterial strains, showing efficacy that warrants further exploration for potential therapeutic applications .

2. Enzymatic Studies

The compound has been employed as a substrate in studies involving enzyme mechanisms, such as probing the catalytic activity of horse liver alcohol dehydrogenase (LADH). In these studies, it can be reduced to form 3-hydroxy-2-nitrobenzyl alcohol, highlighting its role in biochemical assays.

Medicinal Chemistry

1. Potential Antimalarial and Antifilarial Agents

this compound is being investigated as an intermediate in the synthesis of new antimalarial and antifilarial compounds. The structural features of this compound make it a candidate for modification to enhance biological activity against these diseases.

2. Xanthine Oxidase Inhibition

Studies have shown that related compounds can inhibit xanthine oxidase (XO), an enzyme implicated in hyperuricemia and gout. Research into structure-activity relationships suggests that modifications to the aldehyde moiety can enhance inhibitory effects on XO activity, indicating a pathway for developing therapeutic agents .

Industrial Applications

1. Production of Dyes and Pigments

this compound is used in the manufacture of various dyes due to its chromophoric properties. The compound's ability to participate in electrophilic aromatic substitution reactions allows for the synthesis of colored compounds used in textiles and other materials.

2. Chemical Intermediates

In industrial settings, this compound serves as an intermediate for producing various chemicals and materials, showcasing its versatility beyond laboratory applications.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Synthetic Chemistry | Starting material for complex organic synthesis including pharmaceuticals and dyes |

| Biological Research | Substrate for enzyme studies; antimicrobial activity against bacterial strains |

| Medicinal Chemistry | Intermediate for antimalarial/antifilarial compounds; potential xanthine oxidase inhibitors |

| Industrial Use | Production of dyes; chemical intermediates for various industrial applications |

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-nitrobenzaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The hydroxyl group can form hydrogen bonds, while the nitro group can undergo reduction or substitution reactions. These properties make it a versatile compound in organic synthesis .

Comparison with Similar Compounds

2-Hydroxy-3-nitrobenzaldehyde: Similar structure but with the hydroxyl and nitro groups swapped.

3-Hydroxy-4-nitrobenzaldehyde: The nitro group is at the fourth position instead of the second.

2-Hydroxy-5-nitrobenzaldehyde: The nitro group is at the fifth position instead of the second.

Uniqueness: 3-Hydroxy-2-nitrobenzaldehyde is unique due to the specific positioning of the hydroxyl and nitro groups, which influences its reactivity and the types of reactions it can undergo. This positioning makes it particularly useful in certain synthetic pathways and applications .

Biological Activity

3-Hydroxy-2-nitrobenzaldehyde (C7H5NO4), a compound with notable biological activity, has garnered attention in various fields of research, particularly in medicinal chemistry. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a hydroxyl group and a nitro group on a benzaldehyde backbone. Its molecular structure is represented as follows:

- Molecular Formula : C7H5NO4

- Molecular Weight : 167.12 g/mol

- CAS Number : 13756747

This compound can be synthesized through various methods, including the nitration of benzaldehyde followed by hydroxylation. Understanding its chemical properties is crucial for elucidating its biological activities.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties.

- In vitro Studies : Several studies have shown that this compound possesses antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at varying concentrations.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has also been documented. In a study assessing its effect on inflammation markers in vitro, it was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages.

- Experimental Setup : Macrophage cell lines were treated with lipopolysaccharide (LPS) to induce inflammation, followed by treatment with varying concentrations of the compound.

| Treatment Concentration | TNF-alpha Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| Control (LPS only) | - | - |

| 10 µM | 30 | 25 |

| 50 µM | 60 | 55 |

This data indicates that the compound may have therapeutic potential in conditions characterized by excessive inflammation.

Anticancer Potential

Emerging evidence suggests that this compound may exhibit anticancer properties. A study investigated its effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

- Cell Viability Assays : The compound was shown to induce apoptosis in cancer cells at higher concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| A549 | 15 |

These results highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms of action.

Case Studies and Research Findings

- Antimicrobial Activity : A study published in the South African Journal of Chemistry highlighted the synthesis and biological evaluation of derivatives of nitrobenzaldehydes, including their antibacterial activities against various pathogens .

- Anti-inflammatory Study : Research conducted on macrophage cell lines indicated that compounds similar to this compound significantly reduced inflammatory markers when subjected to LPS-induced inflammation .

- Anticancer Properties : A recent investigation into the cytotoxic effects of nitrobenzaldehydes revealed promising results for their use in targeting specific cancer types .

Properties

IUPAC Name |

3-hydroxy-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-4-5-2-1-3-6(10)7(5)8(11)12/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSNHKTXYJZXDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00548518 | |

| Record name | 3-Hydroxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42123-33-1 | |

| Record name | 3-Hydroxy-2-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42123-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.